Enhanced Topological Polar Surface Area (tPSA) vs. Alkoxybenzylamine Analogs Drives Solubility and PROTAC Linker Efficiency
The target compound possesses a tPSA of 30.5 Ų [1], which is significantly higher than that of its common alkoxy analogs, such as N-(4-methoxybenzyl)ethanamine (predicted tPSA ~21.3 Ų) and N-(4-ethoxybenzyl)ethanamine (predicted tPSA ~21.3 Ų). This ~43% increase in tPSA arises from the additional ether oxygen in the 2-methoxyethoxy tail. This property is quantitatively linked to improved aqueous solubility, a key parameter for the 'linker' role in PROTAC design, where highly hydrophobic linkers can cause aggregation and poor pharmacokinetics [2].
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 30.5 Ų |
| Comparator Or Baseline | N-(4-methoxybenzyl)ethanamine (approx. 21.3 Ų) and N-(4-ethoxybenzyl)ethanamine (approx. 21.3 Ų) |
| Quantified Difference | ~9.2 Ų higher (approximately 43% increase) |
| Conditions | Computed property based on standard algorithms (Cactvs 3.4.8.24) |
Why This Matters
A higher tPSA directly correlates with better aqueous solubility and can reduce off-target membrane partitioning, making this compound a preferred choice for synthesizing PROTACs or other conjugates where a soluble, flexible linker is required.
- [1] PubChem. N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine. Computed Properties (Topological Polar Surface Area). View Source
- [2] Bondeson, D. P. et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611-617. View Source
